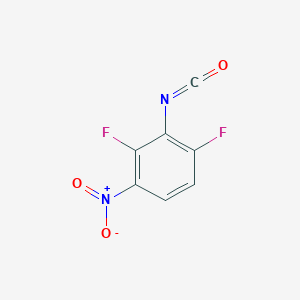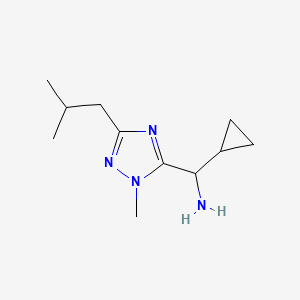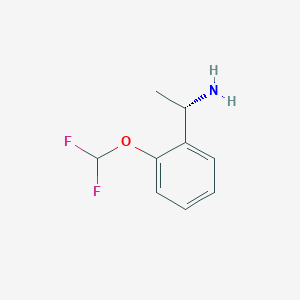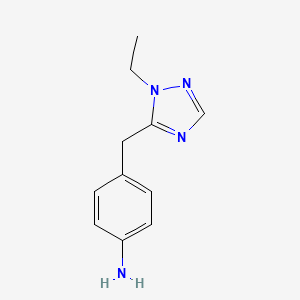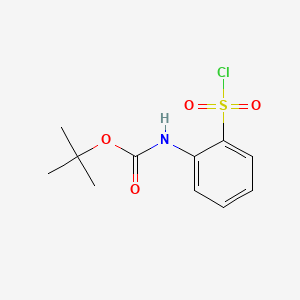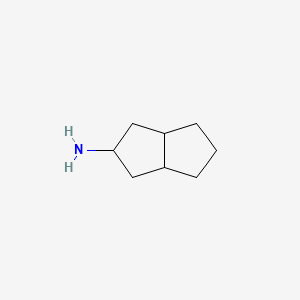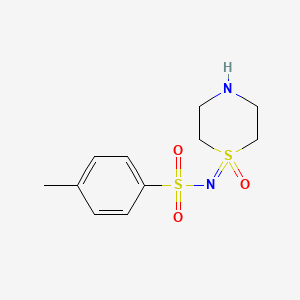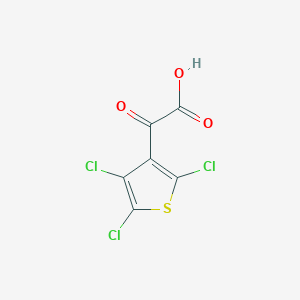
3-(2,3,4-Trifluorophenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,4-Trifluorophenyl)azetidine is a four-membered nitrogen-containing heterocyclic compound The azetidine ring is known for its significant ring strain, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-Trifluorophenyl)azetidine can be achieved through various methods. One notable method involves the photo-induced copper catalysis via [3+1] radical cascade cyclization. This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation for efficient cyclocondensation in an alkaline aqueous medium. This method allows for the preparation of azetidines bearing various functional groups .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,3,4-Trifluorophenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorophenyl ketones, while substitution reactions can produce a wide range of functionalized azetidines .
Aplicaciones Científicas De Investigación
3-(2,3,4-Trifluorophenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Azetidine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and catalysts for various industrial processes
Mecanismo De Acción
The mechanism of action of 3-(2,3,4-Trifluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed effects .
Comparación Con Compuestos Similares
- 2-(3,4,5-Trifluorophenyl)azetidine
- 3-(4-Methoxyphenyl)azetidine
- 3-(2,4-Difluorophenyl)azetidine
Comparison: Compared to other similar compounds, 3-(2,3,4-Trifluorophenyl)azetidine is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high reactivity and selectivity .
Propiedades
Fórmula molecular |
C9H8F3N |
|---|---|
Peso molecular |
187.16 g/mol |
Nombre IUPAC |
3-(2,3,4-trifluorophenyl)azetidine |
InChI |
InChI=1S/C9H8F3N/c10-7-2-1-6(5-3-13-4-5)8(11)9(7)12/h1-2,5,13H,3-4H2 |
Clave InChI |
QUMBYRVFUGNGFQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=C(C(=C(C=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



